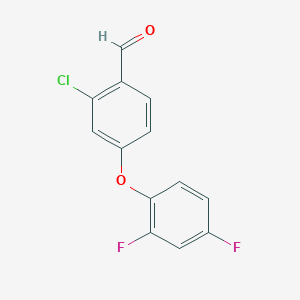

2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde

Description

2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde is a halogenated benzaldehyde derivative characterized by a chloro substituent at position 2 and a 2,4-difluorophenoxy group at position 4 on the benzaldehyde core. Its molecular formula is C₁₃H₇ClF₂O₂, with a calculated molecular weight of 268.5 g/mol (derived from structural analysis). This compound is cataloged as a building block in organic synthesis, particularly for pharmaceutical intermediates . The 2,4-difluorophenoxy moiety is structurally analogous to bioactive compounds with reported anti-inflammatory, anticancer, and antimicrobial properties .

Properties

IUPAC Name |

2-chloro-4-(2,4-difluorophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2O2/c14-11-6-10(3-1-8(11)7-17)18-13-4-2-9(15)5-12(13)16/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHAYGSIHIWILH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)F)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde typically involves the reaction of 2,4-difluorophenol with 2-chloro-4-formylbenzoic acid or its derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.

Major Products

Nucleophilic Substitution: Formation of substituted benzaldehydes.

Oxidation: Formation of 2-Chloro-4-(2,4-difluorophenoxy)benzoic acid.

Reduction: Formation of 2-Chloro-4-(2,4-difluorophenoxy)benzyl alcohol.

Scientific Research Applications

2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and difluorophenoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Position Influence: The 2,4-difluorophenoxy group in the target compound enhances steric bulk and lipophilicity compared to simpler chloro-fluorobenzaldehydes (e.g., 2-Chloro-4-fluorobenzaldehyde). This may improve membrane permeability in biological systems . Chloro vs.

Biological Activity

2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound features a unique structural configuration that may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H8ClF2O2

- Molecular Weight : 284.65 g/mol

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : The compound's structure allows it to interact with various receptors, potentially modulating their activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various pathogens.

- Antioxidant Properties : It may exhibit antioxidant activity, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Some studies have indicated potential anti-inflammatory effects, making it a candidate for further research in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

| Pathogen | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 0 |

| Escherichia coli | 12 | 0 |

| Pseudomonas aeruginosa | 10 | 0 |

Case Study 2: Antioxidant Activity

In vitro assays assessed the antioxidant capacity of the compound using DPPH radical scavenging methods. The findings revealed a dose-dependent response in scavenging activity.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 30 |

| 100 | 50 |

| 200 | 70 |

Case Study 3: Anti-inflammatory Effects

In a model of induced inflammation in rats, administration of the compound resulted in a significant reduction in inflammatory markers compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.